molecular formula C11H9FN2O B8424313 7-Fluoro-2-methoxy-8-vinylquinoxaline

7-Fluoro-2-methoxy-8-vinylquinoxaline

Cat. No. B8424313
M. Wt: 204.20 g/mol
InChI Key: QYLLCIYGJJOEQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-2-methoxy-8-vinylquinoxaline is a useful research compound. Its molecular formula is C11H9FN2O and its molecular weight is 204.20 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

8-ethenyl-7-fluoro-2-methoxyquinoxaline

InChI

InChI=1S/C11H9FN2O/c1-3-7-8(12)4-5-9-11(7)14-10(15-2)6-13-9/h3-6H,1H2,2H3

InChI Key

QYLLCIYGJJOEQC-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C2C=CC(=C(C2=N1)C=C)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl triphenyl phosphonium bromide (154 g, 430 mmol) was suspended in THF (1 L) and cooled to 0° C. KOtBu (44.4 g, 400 mmol) was added in one portion and the yellow suspension was stirred at 0° C. for 15 min before a solution of 6-fluoro-3-methoxyquinoxaline-5-carbaldehyde (71 g, 340 mmol) in THF (550 mL) was added dropwise over 70 min. The mixture was stirred at 0° C. for 60 min. Sat. NH4Cl solution (250 mL) and water (250 mL) were added and the phases were separated. The org. layer was dried over MgSO4, filtered and concentrated to dryness. The residue was purified by two filtrations over a plug of silica gel (2×250 g) using an Hept/EA (2:1) mixture as eluent to afford the title alkene as an orange solid (62.7 g, 89% yield).
Name
Quantity
44.4 g
Type
reactant
Reaction Step One
Name
6-fluoro-3-methoxyquinoxaline-5-carbaldehyde
Quantity
71 g
Type
reactant
Reaction Step Two
Name
Quantity
550 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
154 g
Type
catalyst
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five
Yield
89%

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